2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClN6O3S and its molecular weight is 440.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of heterocyclic compounds, including those similar to the chemical compound , have been extensively studied. For instance, Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating the antipyrine moiety, which shares a structural similarity with pyrazolo[3,4-d]pyrimidin-4-yl derivatives. These compounds were evaluated for their antimicrobial properties, highlighting the chemical versatility and potential biological applications of such structures (Bondock, Rabie, Etman, & Fadda, 2008).
Antimicrobial Activity
Research into the antimicrobial activity of compounds related to "2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide" has shown promising results. The synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has been undertaken with the aim of discovering novel antimicrobial agents. Such studies are crucial for the development of new treatments against resistant microbial strains, showcasing the importance of these compounds in medicinal chemistry and pharmaceutical research.
Antitumor Activity
The antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives has also been a significant area of interest. El-Morsy et al. (2017) synthesized a series of methylthio-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their effectiveness against the human breast adenocarcinoma cell line MCF7. This research highlights the potential of such compounds in the development of new antitumor therapies, contributing to the broader field of cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-3-1-5-14(7-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-4-2-6-15(8-13)26(28)29/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQJMWCIAYXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.